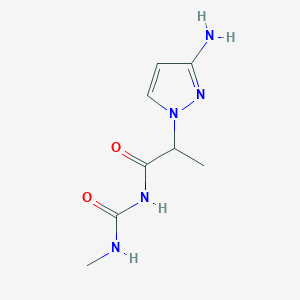![molecular formula C16H23F2NO2 B15305649 tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)
tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the ethynyl and difluoro groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .
Analyse Des Réactions Chimiques
tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or difluoro positions, using reagents such as sodium azide or lithium aluminum hydride.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides
Applications De Recherche Scientifique
tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The ethynyl and difluoro groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure provides stability and enhances the compound’s affinity for its targets.
Comparaison Avec Des Composés Similaires
tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate can be compared with other spirocyclic compounds, such as:
tert-butyl N-{2-ethynyl-7-oxaspiro[3.5]nonan-2-yl}carbamate: This compound has an oxygen atom in the spirocyclic ring, which affects its reactivity and biological activity.
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: The presence of a hydroxy group and an azaspiro structure makes this compound different in terms of its chemical properties and applications.
The uniqueness of this compound lies in its difluoro substitution, which imparts distinct electronic properties and enhances its stability and reactivity.
Propriétés
Formule moléculaire |
C16H23F2NO2 |
|---|---|
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
tert-butyl N-(2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl)carbamate |
InChI |
InChI=1S/C16H23F2NO2/c1-5-15(19-12(20)21-13(2,3)4)10-14(11-15)6-8-16(17,18)9-7-14/h1H,6-11H2,2-4H3,(H,19,20) |
Clé InChI |
ABHGYRMGIDGECD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


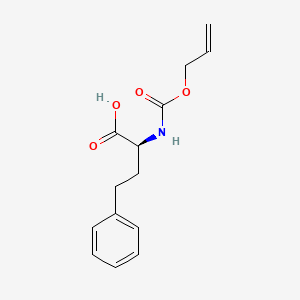
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)
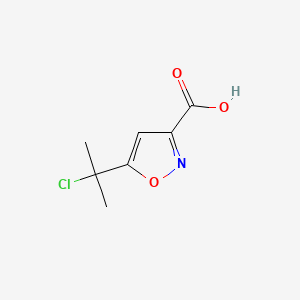
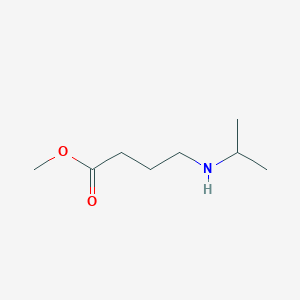
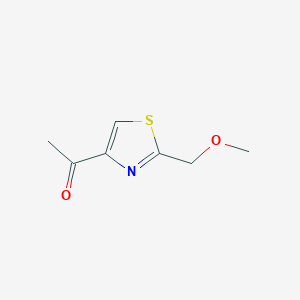
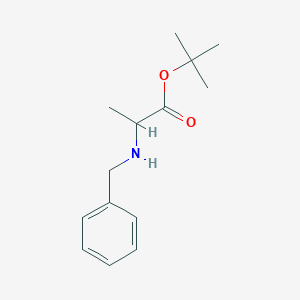
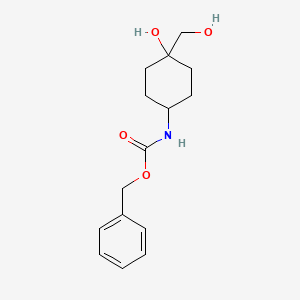
![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)
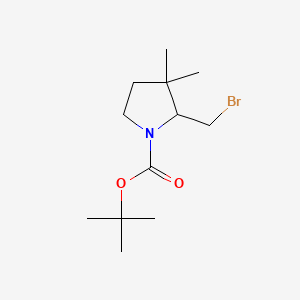
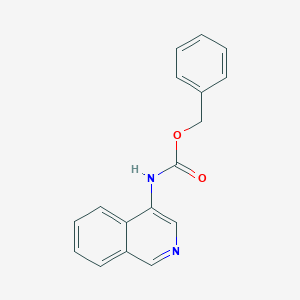
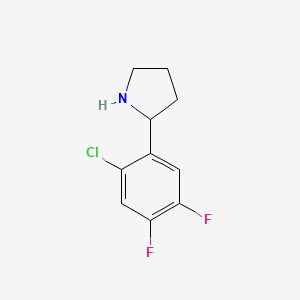
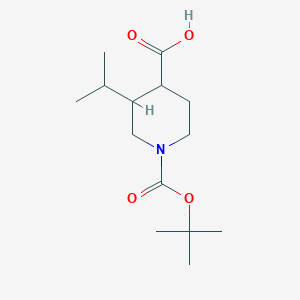
![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)
